Anatruksonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Truxipicurium est un agent bloquant neuromusculaire, plus précisément un composé bisquaternaire d’ammonium. Il est utilisé en anesthésie pour induire une relaxation musculaire pendant les interventions chirurgicales. Le Truxipicurium agit en interférant avec la transmission des impulsions nerveuses au niveau de la jonction neuromusculaire, ce qui entraîne une paralysie temporaire des muscles squelettiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Truxipicurium implique la réaction de l’acide α-truxillique avec des amines appropriées dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que le méthanol ou l’éthanol et un catalyseur pour faciliter la formation de la structure bisquaternaire d’ammonium. La réaction est effectuée à une température comprise entre 50 et 70 °C pour garantir un rendement et une pureté optimaux .

Méthodes de production industrielle : Dans les milieux industriels, le Truxipicurium est produit à l’aide de réacteurs à grande échelle qui permettent un contrôle précis des conditions réactionnelles. Le processus implique une surveillance continue de la température, de la pression et du pH pour maintenir la cohérence de la qualité du produit. Le produit final est purifié par cristallisation et filtration pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : Le Truxipicurium subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le Truxipicurium peut être oxydé à l’aide d’agents oxydants forts tels que le permanganate de potassium ou le peroxyde d’hydrogène. Cette réaction entraîne généralement la formation d’acides carboxyliques et d’autres dérivés oxydés.

Réduction : La réduction du Truxipicurium peut être réalisée à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium. Cette réaction conduit à la formation de dérivés aminés réduits.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium, peroxyde d’hydrogène ; conditions acides ou neutres.

Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium ; conditions anhydres.

Substitution : Nucléophiles tels que les halogénures, les thiols ; conditions basiques ou neutres.

Principaux produits formés :

Oxydation : Acides carboxyliques, aldéhydes, cétones.

Réduction : Dérivés aminés réduits.

Substitution : Composés ammonium substitués.

Applications De Recherche Scientifique

Le Truxipicurium présente un large éventail d’applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes des agents bloquant neuromusculaires et leurs interactions avec les récepteurs de l’acétylcholine.

Biologie : Employé en recherche pour comprendre les effets physiologiques du blocage neuromusculaire sur la fonction musculaire et la transmission nerveuse.

Médecine : Investigué pour son utilisation potentielle dans le développement de nouveaux agents anesthésiques avec des profils de sécurité améliorés et des effets secondaires réduits.

Industrie : Utilisé dans la production d’autres agents bloquant neuromusculaires et de composés connexes.

Mécanisme D'action

Le Truxipicurium exerce ses effets en se liant aux récepteurs de l’acétylcholine au niveau de la jonction neuromusculaire. Cette liaison empêche l’acétylcholine d’interagir avec ses récepteurs, ce qui inhibe la transmission des impulsions nerveuses vers les muscles. En conséquence, la contraction musculaire est bloquée, ce qui entraîne une paralysie temporaire. Les cibles moléculaires impliquées dans ce processus sont les récepteurs nicotiniques de l’acétylcholine, qui sont essentiels à l’activation musculaire .

Composés similaires :

Succinylcholine : Un autre agent bloquant neuromusculaire avec une durée d’action plus courte.

Pancuronium : Un composé bisquaternaire d’ammonium avec une durée d’action plus longue que le Truxipicurium.

Vecuronium : Un composé monoquaternaire d’ammonium avec une durée d’action intermédiaire.

Unicité du Truxipicurium : Le Truxipicurium est unique en raison de sa structure chimique spécifique, qui offre un équilibre entre la puissance et la durée d’action. Contrairement à la succinylcholine, le Truxipicurium ne provoque pas une apparition rapide de la paralysie musculaire, ce qui le rend adapté aux interventions nécessitant une relaxation musculaire plus longue. Comparé au pancuronium et au vécuronium, le Truxipicurium offre un blocage neuromusculaire plus prévisible et contrôlé .

Comparaison Avec Des Composés Similaires

Succinylcholine: Another neuromuscular blocking agent with a shorter duration of action.

Pancuronium: A bisquaternary ammonium compound with a longer duration of action compared to truxipicurium.

Vecuronium: A monoquaternary ammonium compound with intermediate duration of action.

Uniqueness of Truxipicurium: Truxipicurium is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Unlike succinylcholine, truxipicurium does not cause rapid onset of muscle paralysis, making it suitable for procedures requiring longer muscle relaxation. Compared to pancuronium and vecuronium, truxipicurium offers a more predictable and controlled neuromuscular blockade .

Propriétés

Numéro CAS |

76333-66-9 |

|---|---|

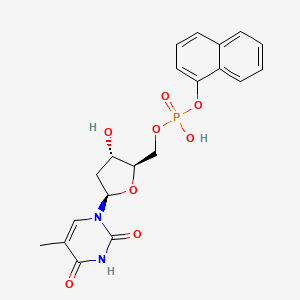

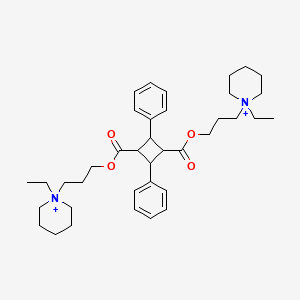

Formule moléculaire |

C38H56N2O4+2 |

Poids moléculaire |

604.9 g/mol |

Nom IUPAC |

bis[3-(1-ethylpiperidin-1-ium-1-yl)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate |

InChI |

InChI=1S/C38H56N2O4/c1-3-39(23-13-7-14-24-39)27-17-29-43-37(41)35-33(31-19-9-5-10-20-31)36(34(35)32-21-11-6-12-22-32)38(42)44-30-18-28-40(4-2)25-15-8-16-26-40/h5-6,9-12,19-22,33-36H,3-4,7-8,13-18,23-30H2,1-2H3/q+2 |

Clé InChI |

FXOXTULDVBQKNV-UHFFFAOYSA-N |

SMILES |

CC[N+]1(CCCCC1)CCCOC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)OCCC[N+]4(CCCCC4)CC)C5=CC=CC=C5 |

SMILES canonique |

CC[N+]1(CCCCC1)CCCOC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)OCCC[N+]4(CCCCC4)CC)C5=CC=CC=C5 |

Synonymes |

anatruxonium bis(1-ethyl-1-(3-hydroxypropyl)piperidinium hydroxide) alpha-2,4-diphenyl-1,3- cyclobutanedicarboxylate truxipicurium iodide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1202008.png)